4-amino-3-methylbenzamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-amino-3-methylbenzamide hydrochloride typically involves the reaction of 4-amino-3-methylbenzoic acid with hydrochloric acid. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The yields of the product can vary depending on the specific conditions used, but they are generally in the range of 40-72% .
Chemical Reactions Analysis
4-amino-3-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-amino-3-methylbenzamide hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: While not intended for therapeutic use, it is used in the study of biochemical pathways and drug interactions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
4-amino-3-methylbenzamide hydrochloride can be compared with other benzamide derivatives, such as:
4-amino-3-methylbenzoic acid: This compound is a precursor in the synthesis of this compound.
3-acetoxy-2-methylbenzamide: This compound has similar chemical properties and applications.
2,3-dimethoxybenzamide: Another benzamide derivative with applications in antioxidant and antibacterial research.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-amino-3-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,9H2,1H3,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILSVDPGCRJVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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